4-butyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide
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Overview
Description
4-BUTYL-N-{2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ETHYL}CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 4-BUTYL-N-{2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ETHYL}CYCLOHEXANE-1-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, butylamine, and cyclohexanecarboxylic acid . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-BUTYL-N-{2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ETHYL}CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate certain pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives, such as:
2,4-DISUBSTITUTED THIAZOLES: Known for their broad-spectrum biological activities.
INDOLE DERIVATIVES: Exhibit antiviral, anti-inflammatory, and anticancer properties.
What sets 4-BUTYL-N-{2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ETHYL}CYCLOHEXANE-1-CARBOXAMIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H32N2OS |
---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
4-butyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H32N2OS/c1-3-4-5-18-8-12-19(13-9-18)22(26)24-15-14-21-16-27-23(25-21)20-10-6-17(2)7-11-20/h6-7,10-11,16,18-19H,3-5,8-9,12-15H2,1-2H3,(H,24,26) |
InChI Key |
SJONWIHYIPCRTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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